(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Overview
Description
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is an organic compound that features a bromine atom, a trifluoromethyl group, and a piperazine ring
Preparation Methods
The synthesis of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-(trifluoromethyl)benzoyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Procedure: The 4-bromo-2-(trifluoromethyl)benzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to remove the bromine atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone can be compared with similar compounds such as:
4-Bromo-2-(trifluoromethyl)aniline: This compound lacks the piperazine ring, making it less versatile in biological applications.
4-Bromo-2-(trifluoromethyl)phenol: This compound has a hydroxyl group instead of the piperazine ring, affecting its chemical reactivity and biological interactions.
4-Bromobenzotrifluoride: This compound lacks the piperazine ring and has different chemical properties and applications.
The presence of the piperazine ring in this compound makes it unique and valuable for specific applications in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3N2O/c1-18-4-6-19(7-5-18)12(20)10-3-2-9(14)8-11(10)13(15,16)17/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOPXLBMRCZICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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